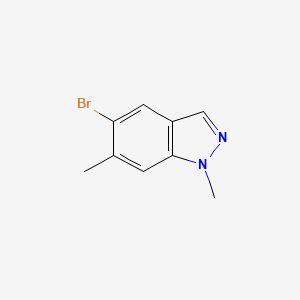

5-Bromo-1,6-dimethyl-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,6-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-9-7(4-8(6)10)5-11-12(9)2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVORDVVHXRNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657247 | |

| Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-81-5 | |

| Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,6-dimethyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-1,6-dimethyl-1H-indazole: A Versatile Scaffold in Modern Drug Discovery

Abstract: The indazole motif is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with significant and diverse biological activities.[1][2] This technical guide provides a comprehensive examination of 5-Bromo-1,6-dimethyl-1H-indazole, a key chemical intermediate whose unique substitution pattern makes it an exceptionally valuable building block in the synthesis of novel therapeutic agents, particularly in the realm of oncology. We will explore its fundamental physicochemical properties, outline a representative synthetic strategy, and delve into its primary application as a foundational component for developing kinase inhibitors. This document is intended as a resource for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the strategic utilization of this compound.

Part 1: Core Compound Profile and Synthesis

The utility of any synthetic intermediate begins with a thorough understanding of its intrinsic properties and the means of its preparation. This compound is a solid at room temperature and is generally soluble in common organic solvents, a characteristic that facilitates its use in a wide range of reaction conditions.[3] The defining features of this molecule are the bromine atom at the 5-position, which serves as a highly versatile reactive handle, and the two methyl groups which influence the molecule's steric and electronic properties, potentially impacting the pharmacokinetics and pharmacodynamics of its derivatives.[3]

| Property | Value |

| CAS Number | 1159511-81-5[4] |

| Molecular Formula | C₉H₉BrN₂[3] |

| Molecular Weight | 225.09 g/mol [3] |

| Appearance | Solid (Typically off-white to yellow) |

| Key Structural Features | Indazole core, C5-Bromine, N1-Methyl, C6-Methyl[3] |

| SMILES | CN1C=2C(=CC(Br)=C(C)C2)C=N1[3] |

| Table 1: Physicochemical properties of this compound. |

Representative Synthetic Pathway

While numerous specific synthetic routes exist for indazole derivatives, a common and logical approach involves the formation of the indazole ring followed by functionalization. The synthesis of this compound can be conceptualized through a multi-step process starting from a substituted aniline precursor. The following workflow illustrates a generalized, logical pathway.

Caption: Generalized synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Diazotization (Step 1): The conversion of the aniline's amino group into a diazonium salt is a classic and efficient method for activating the molecule. This intermediate is highly reactive and poised for cyclization.

-

Intramolecular Cyclization (Step 2): This key step forms the bicyclic indazole core. Various named reactions can achieve this; the choice depends on the specific precursor and desired yield. The reaction essentially involves the diazonium group being attacked by a carbanion formed on the aromatic ring, leading to the formation of the pyrazole ring.

-

N-Alkylation (Step 3): The final methylation at the N1 position is crucial. Using a methylating agent like methyl iodide (CH₃I) in the presence of a mild base (e.g., potassium carbonate) is a standard and high-yielding method. The base deprotonates the indazole nitrogen, creating a nucleophile that readily attacks the methyl iodide to form the final product. This step ensures the correct isomer is produced for subsequent reactions.

Part 2: Applications in Drug Discovery and Beyond

The true value of this compound lies in its application as a scaffold for building molecular complexity. Its structure is not typically the final active pharmaceutical ingredient (API), but rather the foundational core upon which the API is constructed.

A Versatile Intermediate for Cross-Coupling Reactions

The bromine atom at the 5-position is the molecule's primary asset in synthetic chemistry. It provides a reliable and predictable site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[1] These reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling chemists to generate vast libraries of diverse compounds for screening.

Caption: The C5-Bromo position as a key handle for molecular diversification via cross-coupling.

This strategic functionalization is critical for tuning the potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.[1]

Scaffolding for Potent Kinase Inhibitors

The most significant application of the indazole core is in the development of protein kinase inhibitors for cancer therapy.[5][6] Many cancers are driven by aberrant signaling from protein kinases, making them prime therapeutic targets.[5] Several FDA-approved drugs, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature an indazole scaffold, validating its utility.[5][7]

Derivatives of this compound are designed to fit into the ATP-binding pocket of a target kinase. The indazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the kinase's backbone, while the substituent introduced at the 5-position (via cross-coupling) extends into other regions of the binding site to confer potency and selectivity.

Caption: Mechanism of action for an indazole-based kinase inhibitor targeting the VEGFR pathway.

Broader Industrial Applications

Beyond pharmaceuticals, this compound is also utilized in other sectors.

-

Agrochemicals: It serves as an intermediate in the synthesis of novel pesticides and herbicides, where the indazole core can contribute to bioactivity against specific pests or weeds.[8]

-

Material Science: The compound's unique electronic properties and ability to be functionalized make it a candidate for integration into novel polymers and coatings.[8]

Part 3: Key Experimental Protocols

To translate theory into practice, this section provides detailed, self-validating protocols for common experimental workflows involving this compound.

Protocol 3.1: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a standard procedure for coupling an aryl boronic acid to the 5-position of the indazole core, a foundational step in building a candidate library.

Objective: To synthesize 5-Aryl-1,6-dimethyl-1H-indazole derivatives.

Materials:

-

This compound (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Reaction vessel (e.g., Schlenk tube)

-

Standard workup and purification supplies (Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Methodology:

-

Vessel Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, the selected aryl boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

-

Rationale: An inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Rationale: Degassing the solvent (by bubbling with argon or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst. The water is necessary to dissolve the inorganic base (K₂CO₃).

-

-

Reaction: Seal the vessel and heat the mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take a small aliquot, dilute it, and spot it against the starting material. The disappearance of the starting material and the appearance of a new, typically less polar, spot indicates product formation.

-

Self-Validation: TLC provides a real-time, qualitative check on reaction completion, preventing premature or unnecessarily long reaction times.

-

-

Workup: Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure product.

-

Self-Validation: The final product's purity should be confirmed by NMR and Mass Spectrometry to validate its structure and identity.

-

Protocol 3.2: Workflow for an In Vitro Kinase Inhibition Assay

This protocol outlines how a derivative synthesized from this compound would be evaluated for its ability to inhibit a target kinase using a luminescence-based assay.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a test compound against a specific protein kinase.

Assay Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. As the test compound inhibits the kinase, less ATP is converted to ADP. In a subsequent step, the remaining ATP is depleted, and the ADP is converted back to ATP, which is used to drive a luciferase reaction. The resulting light output is directly proportional to the kinase activity. Therefore, a low light signal indicates strong inhibition.

Caption: Experimental workflow for the ADP-Glo™ Kinase Inhibition Assay.

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO to create a dose-response curve (e.g., from 10 µM to 0.1 nM).

-

Kinase Reaction Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP. Then, add the diluted test compound. Include positive (no inhibitor) and negative (no kinase) controls.

-

Self-Validation: Controls are essential. The positive control defines 100% kinase activity, while the negative control defines the background signal.

-

-

Initiation and Incubation: Initiate the reaction by adding ATP and incubate for a defined period (e.g., 60 minutes) at room temperature.

-

ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes any unconsumed ATP. Incubate for 40 minutes.

-

Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP produced in the first step into ATP, which fuels a coupled luciferase/luciferin reaction, generating a light signal. Incubate for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound stands out as a powerful and versatile chemical intermediate. Its value is derived not from its own bioactivity, but from the incredible potential locked within its structure. The strategically placed bromine atom serves as a gateway for synthetic diversification, enabling the construction of complex molecules with finely tuned properties. Its proven role as a core scaffold in the development of life-saving kinase inhibitors underscores its importance to the drug discovery community. As researchers continue to push the boundaries of medicinal chemistry, foundational building blocks like this compound will remain indispensable tools in the quest for novel and more effective therapeutics.

References

-

This compound - Chem-Impex.

-

5-Bromo-1,6-dimetil-1H-indazol - Chem-Impex.

-

CAS 1159511-81-5: this compound - CymitQuimica.

-

This compound | CAS No.1159511-81-5 Synthetic Routes - Guidechem.

-

Sapeta, K. & Kerr, M. A. Synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis, Knowledge Updates.

-

An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery - Benchchem.

-

The Crucial Role of Indazole Derivatives in Pharmaceutical Synthesis - Chemscence.

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - National Institutes of Health (NIH).

-

6-Bromo-1-methyl-1H-indazole - BLD Pharm.

-

1159511-81-5 Cas No. | this compound - Apollo Scientific.

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - ACS Publications.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - MDPI.

-

CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.

-

Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - ACS Publications.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - National Institutes of Health (NIH).

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - National Institutes of Health (NIH).

-

Synthesis molecular docking and DFT studies on novel indazole derivatives - National Institutes of Health (NIH).

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - Semantic Scholar.

-

Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - National Institutes of Health (NIH).

-

This compound CAS - ChemicalBook.

-

A Comparative Guide to Indazole-Based Kinase Inhibitors: Spotlight on 3-Bromo - Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 1159511-81-5: this compound [cymitquimica.com]

- 4. 1159511-81-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

Introduction: The Strategic Importance of the Indazole Moiety

An In-depth Technical Guide to 5-Bromo-1,6-dimethyl-1H-indazole: A Core Scaffold in Modern Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as an effective bioisostere for native structures like indoles, often conferring superior metabolic stability and pharmacokinetic profiles.[3] Within this important class of heterocycles, this compound has emerged as a particularly valuable building block. Its strategic substitution pattern—a bromine atom ripe for cross-coupling, a fixed N-methylation to prevent tautomerism, and a C6-methyl group for steric and electronic modulation—makes it an exceptionally versatile precursor for the synthesis of complex therapeutic agents.[4][5]

This guide provides a comprehensive technical overview of this compound, designed for researchers and scientists in the field of drug development. We will delve into its core physicochemical properties, explore logical synthetic strategies, and illustrate its application as a foundational scaffold in the construction of novel bioactive molecules, particularly in oncology.[4]

Physicochemical and Structural Characteristics

This compound is typically an off-white solid at room temperature.[4][5] The molecule's hydrophobic nature makes it soluble in common organic solvents.[5] The core of its utility lies in its bicyclic indazole structure, with specific substitutions that dictate its reactivity.[5] The N1-methyl group prevents the tautomerism often seen in N-unsubstituted indazoles, ensuring regiochemical control in subsequent reactions.[6][7] The bromine atom at the 5-position is the primary reactive handle for introducing molecular diversity, while the methyl group at the 6-position can influence binding interactions and pharmacokinetic properties in final drug candidates.[5]

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1159511-81-5 | [4][8] |

| Molecular Formula | C₉H₉BrN₂ | [4][9] |

| Molecular Weight | 225.09 g/mol | [4] |

| Appearance | Off-white solid | [4] |

| Purity | ≥95% (HPLC) | [4][8] |

| SMILES | CN1C=2C(=CC(Br)=C(C)C2)C=N1 | [5][10] |

| InChI Key | GDVORDVVHXRNAP-UHFFFAOYSA-N | [5][10] |

| Storage Conditions | Store at 0-8°C | [4] |

Synthetic Pathways and Methodologies

The synthesis of specifically substituted indazoles requires careful strategic planning to ensure correct regiochemistry. Direct methylation of a 5-bromo-indazole precursor often yields an undesired mixture of N1 and N2-methylated isomers, necessitating complex purification.[11] Therefore, more controlled, multi-step syntheses are preferred to guarantee the formation of the desired this compound isomer.

A logical and authoritative approach involves building the indazole ring from a suitably substituted benzene precursor. This ensures the positions of the bromo and methyl groups are set before the heterocyclic ring is formed, providing unambiguous regiochemical control.

Caption: Conceptual Synthetic Workflow for Indazole Synthesis.

Representative Protocol: Regiocontrolled Synthesis

This protocol is a representative methodology based on established indazole synthesis principles, such as those involving cyclization of substituted hydrazones, which provides superior regiochemical control.

Step 1: Synthesis of N'-(4-bromo-2-fluoro-5-methylbenzylidene)-N-methylhydrazine

-

To a solution of 4-bromo-2-fluoro-5-methylbenzaldehyde (1.0 eq) in ethanol, add methylhydrazine (1.1 eq).

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality: The reaction between an aldehyde and a hydrazine forms a hydrazone. Using methylhydrazine at this stage definitively sets the eventual position of the N1-methyl group, avoiding the isomeric mixtures common with post-cyclization alkylation.

Step 2: Intramolecular Cyclization to form this compound

-

Dissolve the hydrazone intermediate from Step 1 in a high-boiling point polar aprotic solvent, such as DMSO or DMF.[11]

-

Add a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium hydride (2.0 eq).

-

Heat the reaction mixture to 100-150°C for 8-12 hours, monitoring by TLC until the starting material is consumed.[11]

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Causality: The strong base deprotonates the hydrazine N-H, creating a potent intramolecular nucleophile. This attacks the aromatic ring at the carbon bearing the fluorine atom—an excellent leaving group in nucleophilic aromatic substitution (SₙAr) reactions—to form the five-membered pyrazole ring, completing the indazole scaffold.

Protocol Validation: The identity and purity of the final product must be confirmed through standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight (225.09 g/mol ).[4]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (typically ≥95%).[4][8]

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents.[4] The indazole core is a key feature in numerous kinase inhibitors, and this specific building block provides a robust platform for creating extensive libraries of novel compounds for screening.[2][12]

The true power of this molecule lies in the chemical reactivity of the C5-bromine atom. It serves as an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods in modern drug discovery for creating C-C, C-N, and C-O bonds.

Key Reactions for Derivatization:

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse amine functionalities.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Caption: Role as a versatile scaffold in cross-coupling reactions.

This synthetic versatility allows medicinal chemists to systematically modify the indazole core, exploring the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates. Its use has been noted in research targeting cancer pathways and in biochemical studies involving enzyme inhibition and receptor binding.[4]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[8] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood. The compound should be stored in a tightly sealed container under recommended cool conditions (0-8°C).[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed tool for modern drug discovery. Its structure is optimized for versatility, offering a stable, non-tautomerizable core and a reactive handle for diversification through robust and reliable cross-coupling chemistry. For research teams aiming to develop novel therapeutics, particularly kinase inhibitors for oncology, this compound represents a foundational starting point for building libraries of complex molecules with finely-tuned biological activities. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the quest for next-generation medicines.

References

- Preparation method of 5-bromo-1-methylindazole - Google P

-

This compound (C9H9BrN2) - PubChemLite. [Link]

-

Different biological activities reported with Indazole derivatives - ResearchGate. [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. [Link]

-

Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 1159511-81-5: this compound [cymitquimica.com]

- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1159511-81-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. This compound;1159511-81-5 [abichem.com]

- 10. PubChemLite - this compound (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

- 11. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-1,6-dimethyl-1H-indazole (CAS 1159511-81-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 5-Bromo-1,6-dimethyl-1H-indazole (CAS 1159511-81-5), a compound of significant interest in contemporary drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes available information, predictive data, and established methodologies for related compounds to serve as a valuable resource for its synthesis, characterization, and potential applications.

The strategic placement of a bromine atom and two methyl groups on the indazole core imparts unique physicochemical properties that make it a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the realm of oncology.[2][3] The bromine at the 5-position offers a reactive handle for various cross-coupling reactions, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies. This guide will delve into the known and predicted properties of this compound, propose a synthetic route, and discuss its potential biological context, with a focus on its role as a precursor for kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Due to the limited availability of experimental data for this compound, the following table includes both reported qualitative data and computationally predicted values to provide a comprehensive profile.

| Property | Value/Description | Source |

| CAS Number | 1159511-81-5 | [4] |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₉H₉BrN₂ | [4] |

| Molecular Weight | 225.09 g/mol | [3][4] |

| Appearance | Off-white solid | [3] |

| Solubility | Soluble in organic solvents. | [4] |

| Predicted XlogP | 2.6 | [5] |

| Storage | Store at 0-8°C in a dry, dark place. | [3] |

| Purity (typical) | ≥95% (HPLC) | [3][6] |

Note: Predicted values are computationally generated and should be confirmed by experimental analysis.

Synthesis and Spectroscopic Characterization

While a specific synthetic protocol for this compound is not explicitly detailed in the available literature, a plausible route can be devised based on established methods for analogous indazole derivatives. The following proposed synthesis is adapted from procedures for similar compounds and should be optimized for this specific target.

Proposed Synthetic Pathway

A potential synthetic route could involve the diazotization of a substituted aniline followed by cyclization.

Sources

- 1. benchchem.com [benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chemimpex.com [chemimpex.com]

- 4. CAS 1159511-81-5: this compound [cymitquimica.com]

- 5. PubChemLite - this compound (C9H9BrN2) [pubchemlite.lcsb.uni.lu]

- 6. 1159511-81-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Unlocking the Therapeutic Potential of 5-Bromo-1,6-dimethyl-1H-indazole: A Technical Guide to Investigating its Biological Activity

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful anti-cancer agents, particularly protein kinase inhibitors.[1][2] This technical guide focuses on a specific, yet under-investigated derivative, 5-Bromo-1,6-dimethyl-1H-indazole . While direct biological data for this compound is sparse, its structural features—a substituted indazole core—strongly suggest a high probability of significant biological activity. This document serves as an in-depth guide for researchers, scientists, and drug development professionals to systematically investigate its therapeutic potential. We will provide the scientific rationale for exploring this compound as a kinase inhibitor, detail robust, field-proven experimental protocols for its characterization, and present a logical workflow for its evaluation from initial screening to cellular mechanism of action studies.

Introduction: The Indazole Scaffold in Oncology

Indazole-containing molecules represent a cornerstone of modern targeted cancer therapy.[3] Their rigid, bicyclic structure is adept at fitting into the ATP-binding pocket of protein kinases, leading to potent and often selective inhibition. Several FDA-approved drugs underscore the therapeutic value of this scaffold:

-

Pazopanib : A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. It primarily targets VEGFR, PDGFR, and c-Kit.[4][5]

-

Axitinib : A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for renal cell carcinoma.[6]

-

Entrectinib : An inhibitor of TRK, ROS1, and ALK kinases, used to treat tumors with specific gene fusions.[6]

The consistent success of this scaffold strongly implies that novel derivatives, such as this compound, are promising candidates for new drug discovery campaigns. The bromine atom at the 5-position is a particularly valuable feature, serving as a versatile synthetic handle for further chemical modification via cross-coupling reactions to enhance potency and selectivity.[6]

Hypothesized Biological Target: Protein Kinase Inhibition

Based on extensive precedent from analogous structures, we hypothesize that This compound is a small molecule inhibitor of one or more protein kinases implicated in oncogenesis.

Protein kinases are critical regulators of cellular signaling pathways that control cell growth, proliferation, survival, and angiogenesis.[7] Their dysregulation is a hallmark of cancer. The indazole core frequently targets key kinase families, including:

-

VEGFRs : Essential for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[8][9]

-

TAM Family (TYRO3, AXL, MER) : AXL kinase overexpression is linked to poor prognosis and the development of drug resistance in numerous cancers.[10][11]

-

Aurora Kinases : Serine/threonine kinases that are essential for mitotic progression; their inhibition leads to cell cycle arrest and apoptosis.[8][12]

-

Fibroblast Growth Factor Receptors (FGFRs) : Aberrant FGFR signaling can drive proliferation and survival in various tumor types.[1][13]

The logical first step in evaluating this compound is to screen it against a panel of cancer-relevant kinases and assess its anti-proliferative effects in cancer cell lines known to be dependent on these kinases.

Investigative Workflow: From Screening to Mechanism

A systematic approach is crucial to defining the biological activity of a novel compound. The following workflow provides a clear path from initial broad screening to detailed mechanistic studies.

Caption: Hypothesized inhibition of the AXL signaling pathway.

Conclusion and Future Directions

While this compound is an understudied molecule, its core scaffold is of immense importance to modern oncology. The structural similarity to a multitude of successful kinase inhibitors provides a strong rationale for its investigation. The workflow and protocols detailed in this guide offer a robust, scientifically rigorous framework for elucidating its biological activity, identifying its molecular target, and defining its mechanism of action. Positive results from these studies would warrant further investigation into structure-activity relationships (SAR) through chemical modification at the 5-bromo position, as well as subsequent ADME/Tox profiling and in vivo efficacy studies in animal models of cancer.

References

- The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. The Pharmaceutical Journal. [URL: https://pharmaceutical-journal.com/article/ld/the-anti-tumour-drug-pazopanib-uses-mechanism-of-action-and-side-effects]

- Pazopanib. Wikipedia. [URL: https://en.wikipedia.org/wiki/Pazopanib]

- Kushwaha, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8295625/]

- Li, Q., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(30), 15675–15687. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra01147b]

- Patel, H., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [URL: https://pubmed.ncbi.nlm.nih.gov/34530331/]

- Caldwell, J. J., et al. (2008). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(12), 3479–3482. [URL: https://pubmed.ncbi.nlm.nih.gov/18486478/]

- Casali, P. G., et al. (2014). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. Therapeutic Advances in Medical Oncology, 6(1), 16–28. [URL: https://pubmed.ncbi.nlm.nih.gov/24381657/]

- What is the mechanism of Pazopanib Hydrochloride? Patsnap Synapse. (2024). [URL: https://www.patsnap.com/synapse/article/What-is-the-mechanism-of-Pazopanib-Hydrochloride]

- What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? Dr.Oracle. (2025). [URL: https://droracle.com/pharmacology/votrient-pazopanib/]

- Indazole Derivatives: Promising Anti-tumor Agents. (2018). Mini-Reviews in Medicinal Chemistry, 18(16), 1363-1376. [URL: https://pubmed.ncbi.nlm.nih.gov/29745343/]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (2021). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03979b]

- Indazole Derivatives: Promising Anti-tumor Agents. Bentham Science. [URL: https://www.benthamscience.com/article/80780]

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. BenchChem. (2025). [URL: https://www.benchchem.com/application-notes/the-diverse-biological-activities-of-substituted-indazoles]

- Recent Advances in the Development of Indazole-based Anticancer Agents. (2021). Archiv der Pharmazie. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/ardp.202000300]

- Benchmarking new indazole derivatives against established kinase inhibitors. BenchChem. (2025). [URL: https://www.benchchem.com/application-notes/benchmarking-new-indazole-derivatives-against-established-kinase-inhibitors]

- Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition, 17(3), 161-165. [URL: https://www.ingentaconnect.com/content/ben/cei/2021/00000017/00000003/art00001]

- Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278457/]

- Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. (2025). Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38865249/]

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/30373151/]

- Chang, C. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 696–706. [URL: https://pubmed.ncbi.nlm.nih.gov/27889725/]

- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (2014). International Journal of Pharmaceutical Sciences and Research. [URL: https://www.researchgate.

- Synthesis of AXL Kinase Inhibitors Utilizing 3-Iodo-1,5-dimethyl-1H-indazole. BenchChem. (2025). [URL: https://www.benchchem.com/application-notes/synthesis-of-axl-kinase-inhibitors-utilizing-3-iodo-1-5-dimethyl-1h-indazole]

- AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. (2022). Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01995]

- Synthesis of pyrazole–indazole derivatives as AXL inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazole-indazole-derivatives-as-AXL-inhibitors-LiHDMS-lithium_fig10_385011707]

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. (2021). [URL: https://pubs.rsc.org/en/content/articlehtml/2021/ra/d1ra03979b]

- SAR of indazole derivative as selective FGFR2 inhibitor. ResearchGate. [URL: https://www.researchgate.net/figure/SAR-of-indazole-derivative-as-selective-FGFR2-inhibitor_fig9_385011707]

- Describes the predicted SAR studies of indazole based derivatives. ResearchGate. [URL: https://www.researchgate.

- Qin, Q., et al. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. European Journal of Medicinal Chemistry, 276, 116640. [URL: https://pubmed.ncbi.nlm.nih.gov/39033612/]

- Discovery of novel indazole derivatives as second-generation TRK inhibitors. Matilda. (2024). [URL: https://matilda.inserm.

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (2024). ACS Medicinal Chemistry Letters. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11488102/]

- Ko, B., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 262, 115891. [URL: https://pubmed.ncbi.nlm.nih.gov/37844431/]

- Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. ResearchGate. [URL: https://www.researchgate.net/publication/374676572_Discovery_of_benzimidazole-indazole_derivatives_as_potent_FLT3-tyrosine_kinase_domain_mutant_kinase_inhibitors_for_acute_myeloid_leukemia]

- Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia. [URL: https://www.biotech-asia.org/vol19no3/computational-investigation-of-indazole-scaffolds-as-tyrosine-kinase-inhibitors-using-molecular-docking-and-admet-prediction/]

- Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. [URL: https://www.researchgate.

- Liu, X., et al. (2012). Discovery of Small Molecule Mer Kinase Inhibitors for the Treatment of Pediatric Acute Lymphoblastic Leukemia. ACS Medicinal Chemistry Letters, 3(2), 125-130. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018118/]

Sources

- 1. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]

- 5. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

The Pharmacological Profile of Dimethyl Bromo Indazole Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry

The indazole scaffold, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This guide provides an in-depth technical overview of a specific subclass: dimethyl bromo indazole derivatives. These compounds have emerged as promising candidates in various therapeutic areas, including oncology, infectious diseases, and inflammatory disorders. We will delve into their synthesis, multifaceted pharmacological effects, and the underlying mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Anticancer Activity: Targeting Key Pathways in Malignancy

Dimethyl bromo indazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of critical signaling pathways and enzymes involved in tumor growth and survival. A noteworthy example is the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine .

Mechanism of Action: A Dual Approach

The anticancer effects of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine are attributed to a dual mechanism of action:

-

Inhibition of Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme that plays a crucial role in tumor immune evasion by catalyzing the degradation of the essential amino acid tryptophan.[1] This depletion of tryptophan and the accumulation of its metabolites, known as kynurenines, suppress the activity of effector T cells and promote an immunosuppressive tumor microenvironment. N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to remarkably suppress IDO1 expression in a concentration-dependent manner, thereby potentially restoring anti-tumor immunity.[1]

-

Induction of Apoptosis via MAPK/ERK Pathway Activation: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[2] While often associated with promoting cell growth, sustained or hyper-activation of the ERK pathway can lead to apoptosis in certain cancer cells. N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine selectively activates the ERK pathway in hypopharyngeal carcinoma cells, leading to the induction of apoptosis.[1] This compound also suppresses cell mobility and reduces the expression of matrix metalloproteinase MMP9, an enzyme involved in tumor invasion and metastasis.[1]

Quantitative Anticancer Data

The cytotoxic activity of N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu | Hypopharyngeal Carcinoma | Potent |

| YD-15 | Squamous Cell Carcinoma | Potent | |

| MCF7 | Breast Cancer | Potent |

Data synthesized from available research indicating potent activity.[1]

Signaling Pathway and Synthetic Workflow

Antimicrobial Activity: A Promising Avenue for New Antibacterials

The indazole scaffold is a known pharmacophore in the development of antimicrobial agents. The introduction of bromo and methyl substituents can significantly modulate this activity. While data on dimethyl bromo indazole derivatives is emerging, studies on closely related analogs provide valuable insights.

Mechanism of Action

The antibacterial activity of some bromo-indazole derivatives has been linked to the inhibition of the filamentous temperature-sensitive protein Z (FtsZ).[3] FtsZ is a crucial protein in bacterial cell division, and its inhibition leads to filamentation and ultimately cell death.[3] This mechanism presents a promising target for the development of new antibiotics, particularly against resistant strains.

Quantitative Antimicrobial Data

Studies on 4-bromo-1H-indazole derivatives have shown potent activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits visible bacterial growth.

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| 4-bromo-1H-indazole derivatives | Staphylococcus aureus (MRSA) | 4 - 128 |

| Staphylococcus epidermidis | 4 - 64 | |

| Streptococcus pyogenes | 4 - 32 |

Data represents a range of activities for various derivatives within this class.[3]

Experimental Workflow for Antimicrobial Susceptibility Testing

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Indazole derivatives have long been recognized for their anti-inflammatory properties, with some acting as inhibitors of key inflammatory enzymes. The substitution pattern, including dimethyl and bromo groups, can influence the potency and selectivity of these compounds.

Mechanism of Action

The anti-inflammatory effects of many indazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[4] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these compounds can reduce the inflammatory response. Some indazole derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory cascade that produces leukotrienes.[5] Dual inhibition of COX-2 and 5-LOX is a desirable feature in an anti-inflammatory agent, as it can provide broader efficacy and potentially a better safety profile.

Quantitative Anti-inflammatory Data

The in vitro inhibitory activity of various indazole derivatives against COX-2 and 5-LOX has been reported. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound Class | Enzyme Target | IC50 (µM) |

| Indazole Derivatives | COX-2 | 0.409 - 23.42 |

| Indazol-3-ol Derivatives | 5-LOX | 0.044 |

Data represents a range of activities for various indazole derivatives from different studies.[4][5]

Experimental Workflow for In Vivo Anti-inflammatory Assay

Experimental Protocols

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., FaDu, MCF7)

-

Complete cell culture medium

-

Dimethyl bromo indazole derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the dimethyl bromo indazole derivative in complete culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Protocol 2: Western Blot for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the dimethyl bromo indazole derivative at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative expression of the target proteins.

Conclusion and Future Directions

Dimethyl bromo indazole derivatives represent a promising class of compounds with a diverse pharmacological profile. Their potent anticancer activity, coupled with potential antimicrobial and anti-inflammatory effects, makes them attractive candidates for further drug development. The mechanisms of action, particularly the inhibition of IDO1 and the modulation of the MAPK/ERK pathway, offer exciting avenues for therapeutic intervention.

Future research should focus on elucidating the structure-activity relationships to optimize the potency and selectivity of these derivatives. In vivo studies are crucial to validate the preclinical efficacy and to assess the pharmacokinetic and safety profiles of lead compounds. Furthermore, exploring the full spectrum of their antimicrobial and anti-inflammatory activities could unveil new therapeutic applications for this versatile chemical scaffold. The in-depth understanding provided in this guide aims to facilitate and accelerate these research and development efforts.

References

-

Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]

- Hoang, L. T., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.

-

Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

- Wang, Y., et al. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-74.

-

MDPI. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

-

Apec.org. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

NCBI. (2018). Antimicrobial Susceptibility Testing. Retrieved from [Link]

-

MDPI. (2021). A Rapid Single-Cell Antimicrobial Susceptibility Testing Workflow for Bloodstream Infections. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and... Retrieved from [Link]

-

Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Retrieved from [Link]

-

MDPI. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Retrieved from [Link]

-

NIH. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Retrieved from [Link]

-

MDPI. (2018). Design, Synthesis, and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. Retrieved from [Link]

-

NIH. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2018). Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Retrieved from [Link]

-

PubMed. (1998). 1,5-Disubstituted indazol-3-ols with anti-inflammatory activity. Retrieved from [Link]

-

MDPI. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. Retrieved from [Link]

-

NIH. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. Retrieved from [Link]

-

NIH. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Retrieved from [Link]

-

ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). Retrieved from [Link]

-

NIH. (n.d.). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). Retrieved from [Link]

-

Semantic Scholar. (n.d.). A REVIEW ON IN VIVO AND IN VITRO EXPERIMENTAL MODELS TO INVESTIGATE THE ANTI-INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS. Retrieved from [Link]

-

MDPI. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Retrieved from [Link]

-

Springer. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

-

NIH. (2013). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from [Link]

-

IJCRT.org. (2020). Synthesis and Characterization of Indazole Derivative via Suzuki Coupling Reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 5-Bromo-1,6-dimethyl-1H-indazole in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of 5-Bromo-1,6-dimethyl-1H-indazole, a heterocyclic scaffold of significant interest in contemporary drug discovery. We will dissect its synthesis, chemical properties, and, most critically, its role as a versatile intermediate in the development of targeted therapeutics, particularly in the realm of oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this indazole derivative in their research and development endeavors.

The Indazole Core: A Privileged Scaffold in Medicinal Chemistry

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This designation stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise spatial orientation of functional groups, enabling high-affinity interactions with a wide range of biological targets.[1]

The introduction of a bromine atom at the 5-position and methyl groups at the 1 and 6-positions of the indazole ring, as in this compound, imparts specific chemical properties that are highly advantageous for drug discovery. The bromine atom serves as a key functional handle for a variety of cross-coupling reactions, facilitating the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The methyl groups can influence the molecule's steric and electronic properties, potentially impacting its pharmacokinetic and pharmacodynamic profiles.

Synthesis of this compound: A Strategic Approach

The efficient and regioselective synthesis of this compound is a critical first step in its utilization as a drug discovery building block. While a single, universally adopted protocol is not extensively documented, a robust synthetic strategy can be devised based on established methodologies for analogous indazole derivatives.[4][5] The following protocol represents a logical and experimentally sound approach.

Experimental Protocol: Synthesis of this compound

This synthesis can be conceptualized as a multi-step process, likely commencing from a readily available substituted aniline or benzaldehyde. A plausible retrosynthetic analysis is depicted below:

Figure 1: Retrosynthetic analysis for this compound.

Step 1: Acetylation of 4-Bromo-2,5-dimethylaniline

-

To a solution of 4-Bromo-2,5-dimethylaniline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add acetic anhydride and a catalytic amount of a base (e.g., triethylamine or pyridine).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-acetyl-4-bromo-2,5-dimethylaniline.

Step 2: Diazotization and Intramolecular Cyclization

-

Dissolve the N-acetyl-4-bromo-2,5-dimethylaniline in glacial acetic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at low temperature for 1-2 hours.

-

Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate cyclization.

-

Monitor the formation of 5-Bromo-6-methyl-1H-indazole by TLC.

-

Once the reaction is complete, pour the mixture into ice water and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain the crude 5-Bromo-6-methyl-1H-indazole.

Step 3: N-Methylation

-

To a solution of 5-Bromo-6-methyl-1H-indazole in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the indazole nitrogen.

-

Add methyl iodide or dimethyl sulfate as the methylating agent.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The 5-bromo-indazole scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[1][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The bromine atom at the 5-position of this compound provides a crucial attachment point for various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space around the indazole core to optimize interactions with the target kinase.

Figure 2: Workflow for the utilization of this compound in drug discovery.

Case Study: Targeting Cancer-Related Kinases

Numerous studies have demonstrated the efficacy of indazole-based compounds as inhibitors of various kinases implicated in cancer progression. While specific drug discovery programs utilizing the exact this compound scaffold are often proprietary, the broader class of 5-bromo-indazoles serves as a strong proxy for its potential. For instance, derivatives of 6-bromo-1H-indazole have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, which is often overexpressed in cancer cells.

Key Experimental Protocols for Biological Evaluation

The successful development of drug candidates requires robust and reproducible biological assays. The following are standard protocols used to evaluate the anticancer and kinase inhibitory potential of compounds derived from this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant kinase of interest

-

Kinase-specific substrate

-

Test compounds

-

ATP

-

Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add the test compound solution.

-

Add the kinase and substrate mixture to each well.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC₅₀ values.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values.

Quantitative Data Summary

The following table provides a representative summary of the type of quantitative data generated from the aforementioned assays for a hypothetical indazole-based kinase inhibitor.

| Assay Type | Target | Test Compound (Hypothetical) | IC₅₀ (nM) |

| Kinase Inhibition | Kinase X | Indazole Derivative A | 15.2 |

| Cell Viability | Cancer Cell Line Y | Indazole Derivative A | 125.5 |

| Cell Viability | Normal Cell Line Z | Indazole Derivative A | >10,000 |

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its chemical tractability, coupled with the proven biological relevance of the indazole scaffold, makes it an invaluable tool for medicinal chemists. The ability to readily diversify the molecule at the 5-position allows for the rapid generation of compound libraries and the systematic optimization of lead compounds. As our understanding of the molecular drivers of disease continues to grow, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly increase. Future research will likely focus on its application in the development of inhibitors for novel and challenging drug targets, as well as its incorporation into innovative therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).

References

-

CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents.

-

Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study - Journal of Medicinal and Chemical Sciences.

-

Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

-

CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.

-

CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents.

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Publishing.

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

-

CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents.

-

WO 2009/144554 A1 - Indazole derivatives as inhibitors of tankyrase - Google Patents.

-

CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology.

-

Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Negative Results.

-

Synthesis and evaluation of indazole based analog sensitive Akt inhibitorswz - Shokat Lab - UCSF.

-

Application Note: Large-Scale Synthesis of 6-Bromo-1H-indazole - Benchchem.

-

Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC.

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caribjscitech.com [caribjscitech.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]

- 5. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

Whitepaper: A Predictive Analysis of the Mechanism of Action for 5-Bromo-1,6-dimethyl-1H-indazole as a Novel Kinase Inhibitor

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents, particularly in oncology.[1][2][3] This guide presents a predictive analysis of the mechanism of action for the novel compound, 5-Bromo-1,6-dimethyl-1H-indazole. Based on extensive structural analogy to FDA-approved drugs and a wealth of preclinical data for related compounds, we postulate that this compound functions as a protein kinase inhibitor. This document outlines the scientific rationale for this prediction, visualizes a hypothetical target signaling pathway, and provides a comprehensive, step-by-step framework of experimental protocols for the empirical validation of this hypothesis. The intended audience for this guide includes researchers, scientists, and drug development professionals actively engaged in kinase inhibitor discovery and development.

Introduction: The Indazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocyclic compounds are foundational to the development of new pharmaceuticals.[1][2] Among these, the indazole ring system—a bicyclic structure composed of a fused benzene and pyrazole ring—has emerged as a critical pharmacophore.[4][5] While rare in nature, synthetic indazole derivatives exhibit a vast range of pharmacological activities, including anti-inflammatory, anti-HIV, and, most notably, anti-cancer effects.[2][6][7]

The therapeutic success of the indazole scaffold is exemplified by several FDA-approved drugs that function as protein kinase inhibitors.[3][8] Kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, playing a central role in cellular signaling pathways that govern growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[9]

Marketed drugs such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Entrectinib (a TRK/ROS1/ALK inhibitor) all contain the indazole core and have demonstrated the scaffold's utility in generating potent and selective kinase inhibitors.[3][8]

1.1 Compound of Interest: this compound

The subject of this guide, this compound (CAS 1159511-81-5), is a synthetic derivative of the 1H-indazole core.[10] Its structure is characterized by:

-

A bromine atom at the C5 position, which can influence binding affinity and selectivity through halogen bonding.

-

Two methyl groups at the N1 and C6 positions, which affect the molecule's steric and electronic properties, potentially impacting its pharmacokinetic profile.[10]

While specific biological studies on this exact compound are not extensively published, its identity as a member of the indazole class strongly suggests its potential as a bioactive molecule, particularly for applications in oncology research.[11]

Predicted Mechanism of Action: Protein Kinase Inhibition

Based on the established precedent of the indazole scaffold in oncology, we predict that the primary mechanism of action for this compound is the inhibition of protein kinase activity .